N-{4-[(Oxan-2-yl)oxy]nonyl}acetamide
Description
Properties
CAS No. |
54460-23-0 |
|---|---|
Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
N-[4-(oxan-2-yloxy)nonyl]acetamide |
InChI |
InChI=1S/C16H31NO3/c1-3-4-5-9-15(10-8-12-17-14(2)18)20-16-11-6-7-13-19-16/h15-16H,3-13H2,1-2H3,(H,17,18) |
InChI Key |
UCKHVDPZUNYGHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCNC(=O)C)OC1CCCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related acetamide derivatives and their distinguishing features:
Key Observations:
Alkyl Chain Length and Hydrophobicity: Compounds like 13i (C9 chain) and its analogs (13b–13j) demonstrate that increasing alkyl chain length correlates with higher molecular weight and altered solubility profiles. The target compound’s nonyl chain may enhance lipophilicity compared to shorter-chain analogs .
Oxygen-Containing Functional Groups : The oxan-2-yl ether in the target compound contrasts with epoxide (in ) or hydroxyalkoxy groups (in ). These groups influence reactivity and metabolic stability; for example, epoxides are electrophilic, while ethers like oxan-2-yl are more stable.
Biological Activity : Hydroxyalkoxy-phenylacetamides (e.g., 13i) show dual MMP-7/-13 inhibitory activity, suggesting that the target compound’s acetamide core and alkyl chain may confer similar enzymatic interactions .
Preparation Methods
Route 1: Sequential Etherification and Acetylation
Step 1: Synthesis of 4-(Oxan-2-yloxy)nonan-1-ol
-
Starting material : 4-Nonenol (nonan-4-ol).
-
Etherification : React with 3,4-dihydro-2H-pyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate [PPTS]) to form the THP-protected alcohol.
Step 2: Conversion to 4-(Oxan-2-yloxy)nonan-1-amine
-
Mitsunobu Reaction : Treat with phthalimide under Mitsunobu conditions (DIAD, PPh) to install a protected amine, followed by hydrazine deprotection.
Step 3: Acetylation to Form Target Compound
Table 1: Summary of Route 1 Reaction Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | THP protection | Dihydropyran, PPTS, CHCl | 85–90 |
| 2 | Mitsunobu amination | Phthalimide, DIAD, PPh | 70–75 |
| 3 | Acetylation | Acetic anhydride, THF, 60°C | 80 |
Route 2: Reductive Amination Pathway
Step 1: Preparation of 4-(Oxan-2-yloxy)nonanal
-
Oxidation : Treat 4-(oxan-2-yloxy)nonan-1-ol with pyridinium chlorochromate (PCC) in dichloromethane.
-
Yield : ~80–85%.
Step 2: Reductive Amination
-
Reagents : Ammonium acetate and sodium cyanoborohydride in methanol.
-
Yield : ~65–70%.
Step 3: Acetylation (Same as Route 1).
Table 2: Comparative Efficiency of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total yield (%) | 48–54 | 42–47 |
| Purification complexity | Moderate | High |
| Scalability | High | Moderate |
Optimization of Critical Reaction Parameters
Etherification Catalysis
Acetylation Kinetics
-
Temperature : 60°C optimizes reaction rate while avoiding THP deprotection.
-
Solvent effects : THF enhances reagent solubility compared to DMF or DMSO.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (OSHA/PEL standards) .
- Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm specificity .
- Analytical cross-check : Use LC-MS to verify compound integrity and rule out degradation products .
- Mechanistic studies : Employ siRNA knockdown or CRISPR to identify off-target effects .
What advanced techniques are recommended for structural elucidation?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm acetamide backbone and oxan-2-yl substitution patterns .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₂₉NO₄) .
How can computational modeling improve structure-activity relationship (SAR) studies?
Q. Advanced
- Docking simulations : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .
- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with anti-inflammatory activity .
What methodologies ensure purity and stability during storage?
Q. Basic
- Chromatographic purification : Flash chromatography with gradients of ethyl acetate/hexane .
- Stability testing : Store at 2–8°C under argon to prevent hydrolysis/oxidation .
- Degradation profiling : Accelerated aging studies (40°C/75% RH) with HPLC monitoring .
How do in vitro and in vivo pharmacokinetic profiles differ for this compound?
Q. Advanced
- In vitro : Assess metabolic stability using liver microsomes (e.g., CYP450 inhibition assays) .
- In vivo : Conduct bioavailability studies in rodent models with plasma LC-MS quantification .
- Toxicity screening : Measure ALT/AST levels to evaluate hepatotoxicity .
What strategies are effective for designing analogs with enhanced potency?
Q. Advanced
- Bioisosteric replacement : Substitute oxan-2-yl with morpholine or piperazine rings to modulate solubility .
- Fragment-based design : Use crystallographic data to optimize hydrogen-bonding interactions .
- Click chemistry : Introduce triazole linkages via Cu(I)-catalyzed azide-alkyne cycloaddition .
How can researchers validate target engagement in cellular assays?
Q. Advanced
- Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability under thermal stress .
- BRET/FRET : Quantify real-time interactions with fluorescently tagged receptors .
- RNA-seq : Identify downstream gene expression changes post-treatment .
What are the best practices for reporting conflicting spectral data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
